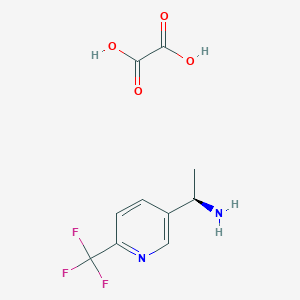
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain The oxalate form is often used to enhance the compound’s stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and conditions required for trifluoromethylation. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A related compound with similar applications in pharmaceuticals and agrochemicals.
α-(Trifluoromethyl)styrene: Another fluorinated compound used in organic synthesis.
Uniqueness
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific structure, which combines the trifluoromethyl group with a pyridine ring and an ethanamine side chain. This combination imparts distinctive physical and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H11F3N2O4 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
oxalic acid;(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m1./s1 |
InChI Key |
JIRAJJMQWIVBJP-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
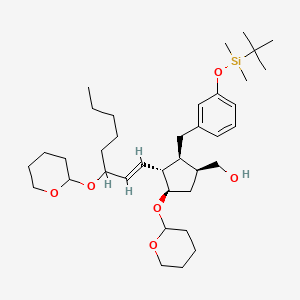
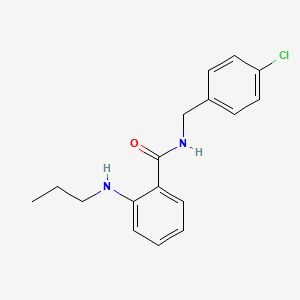
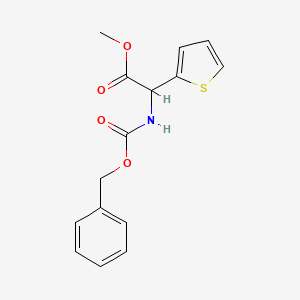
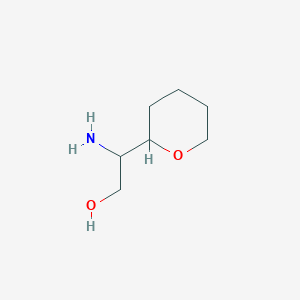
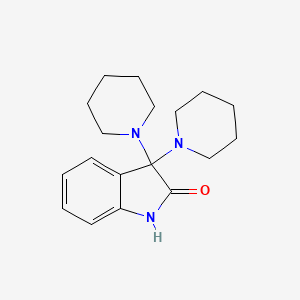

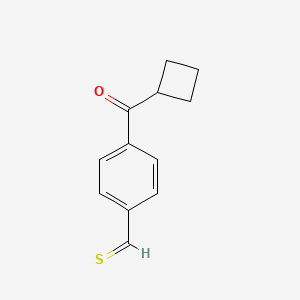
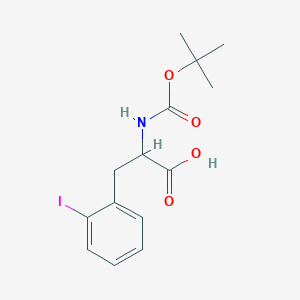
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
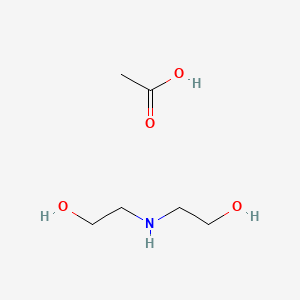
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
